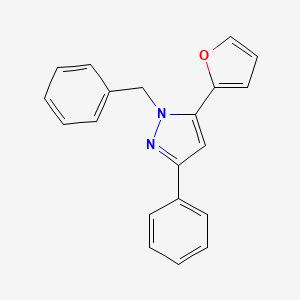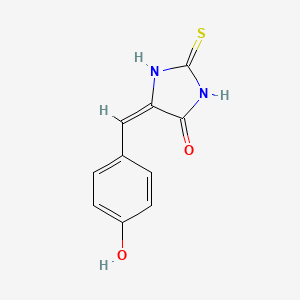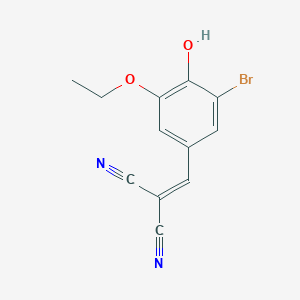![molecular formula C20H19N3O3 B10886367 2-(2-{(Z)-[3-methyl-1-(3-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetamide](/img/structure/B10886367.png)
2-(2-{(Z)-[3-methyl-1-(3-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-{[3-METHYL-1-(3-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETAMIDE is a complex organic compound that belongs to the class of phenoxyacetamides. This compound is characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[3-METHYL-1-(3-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of a hydrazine derivative with an α,β-unsaturated ketone to form the pyrazole ring.
Introduction of the phenyl group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.
Formation of the phenoxyacetamide moiety: This step involves the reaction of a phenol derivative with chloroacetic acid, followed by amidation with an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-{[3-METHYL-1-(3-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxyacetamides.
Aplicaciones Científicas De Investigación
2-(2-{[3-METHYL-1-(3-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETAMIDE has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-{[3-METHYL-1-(3-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating signaling pathways: Affecting cellular signaling pathways to alter cell behavior.
Interacting with receptors: Binding to receptors on cell surfaces to trigger or block specific responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Benzoylphenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone
- 2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone
Uniqueness
2-(2-{[3-METHYL-1-(3-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETAMIDE is unique due to its specific structural features, such as the presence of both a pyrazole ring and a phenoxyacetamide moiety. This combination of structural elements contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C20H19N3O3 |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
2-[2-[(Z)-[3-methyl-1-(3-methylphenyl)-5-oxopyrazol-4-ylidene]methyl]phenoxy]acetamide |
InChI |
InChI=1S/C20H19N3O3/c1-13-6-5-8-16(10-13)23-20(25)17(14(2)22-23)11-15-7-3-4-9-18(15)26-12-19(21)24/h3-11H,12H2,1-2H3,(H2,21,24)/b17-11- |
Clave InChI |
VRSKVIDBHLQDCD-BOPFTXTBSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC=CC=C3OCC(=O)N)/C(=N2)C |
SMILES canónico |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CC=C3OCC(=O)N)C(=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-(3-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B10886315.png)
![4-[(3-Methoxybenzoyl)oxy]phenyl 3-methoxybenzoate](/img/structure/B10886319.png)
![2-methoxy-4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl naphthalene-1-carboxylate](/img/structure/B10886326.png)
![(2E,5E)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10886328.png)
![Ethyl 4-[(chloroacetyl)amino]-3-iodobenzoate](/img/structure/B10886334.png)
![(2Z,5E)-5-(2,3-dimethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10886335.png)
![2-[(5E)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10886344.png)

![2-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B10886366.png)
![ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10886369.png)
![{3-Methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B10886375.png)
